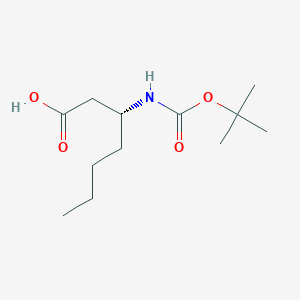![molecular formula C10H9Cl2N3O2 B2856848 [1-(3,4-dichlorophenyl)-4-(hydroxymethyl)-1H-1,2,3-triazol-5-yl]methanol CAS No. 129748-81-8](/img/structure/B2856848.png)
[1-(3,4-dichlorophenyl)-4-(hydroxymethyl)-1H-1,2,3-triazol-5-yl]methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[1-(3,4-dichlorophenyl)-4-(hydroxymethyl)-1H-1,2,3-triazol-5-yl]methanol is a synthetic organic compound that belongs to the class of triazole derivatives Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms This particular compound is characterized by the presence of a dichlorophenyl group and a hydroxymethyl group attached to the triazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [1-(3,4-dichlorophenyl)-4-(hydroxymethyl)-1H-1,2,3-triazol-5-yl]methanol typically involves the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized via a cycloaddition reaction between an azide and an alkyne, known as the Huisgen 1,3-dipolar cycloaddition or “click chemistry.” This reaction is usually catalyzed by copper(I) salts.
Introduction of the Dichlorophenyl Group: The dichlorophenyl group can be introduced through a nucleophilic substitution reaction using a suitable dichlorophenyl halide.
Hydroxymethylation: The hydroxymethyl group can be introduced by reacting the triazole derivative with formaldehyde under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and the development of more efficient catalysts.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxymethyl group can undergo oxidation to form a carboxylic acid derivative.
Reduction: The dichlorophenyl group can be reduced to a phenyl group under suitable conditions.
Substitution: The triazole ring can undergo various substitution reactions, such as halogenation or alkylation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a palladium catalyst can be used.
Substitution: Halogenation can be achieved using halogenating agents like N-bromosuccinimide (NBS), while alkylation can be performed using alkyl halides in the presence of a base.
Major Products
Oxidation: Carboxylic acid derivatives.
Reduction: Phenyl derivatives.
Substitution: Halogenated or alkylated triazole derivatives.
Scientific Research Applications
Chemistry
In chemistry, [1-(3,4-dichlorophenyl)-4-(hydroxymethyl)-1H-1,2,3-triazol-5-yl]methanol is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. Triazole derivatives are known for their antimicrobial, antifungal, and anticancer properties. Researchers are investigating the biological activity of this compound to explore its potential as a therapeutic agent.
Medicine
In medicinal chemistry, this compound is being explored for its potential as a drug candidate. Its unique structure allows it to interact with various biological targets, making it a promising lead compound for the development of new pharmaceuticals.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties. Its triazole ring can impart stability and resistance to degradation, making it useful in the production of polymers and coatings.
Mechanism of Action
The mechanism of action of [1-(3,4-dichlorophenyl)-4-(hydroxymethyl)-1H-1,2,3-triazol-5-yl]methanol involves its interaction with specific molecular targets. The triazole ring can bind to enzymes and receptors, modulating their activity. The dichlorophenyl group can enhance the compound’s binding affinity and specificity, while the hydroxymethyl group can participate in hydrogen bonding interactions. These interactions can lead to the inhibition or activation of biological pathways, resulting in the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
[1-(3,4-dichlorophenyl)-1H-1,2,3-triazol-5-yl]methanol: Lacks the hydroxymethyl group, which may affect its biological activity and chemical reactivity.
[1-(3,4-dichlorophenyl)-4-methyl-1H-1,2,3-triazol-5-yl]methanol: Contains a methyl group instead of a hydroxymethyl group, which can influence its solubility and interaction with biological targets.
[1-(3,4-dichlorophenyl)-4-(hydroxymethyl)-1H-1,2,3-triazol-5-yl]ethanol: Contains an ethanol group instead of a methanol group, which can alter its pharmacokinetic properties.
Uniqueness
The presence of both the dichlorophenyl and hydroxymethyl groups in [1-(3,4-dichlorophenyl)-4-(hydroxymethyl)-1H-1,2,3-triazol-5-yl]methanol makes it unique among triazole derivatives. These functional groups contribute to its distinct chemical reactivity and biological activity, making it a valuable compound for research and development in various fields.
Properties
IUPAC Name |
[1-(3,4-dichlorophenyl)-5-(hydroxymethyl)triazol-4-yl]methanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9Cl2N3O2/c11-7-2-1-6(3-8(7)12)15-10(5-17)9(4-16)13-14-15/h1-3,16-17H,4-5H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IKGAYCNQKIBAIT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1N2C(=C(N=N2)CO)CO)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9Cl2N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.10 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
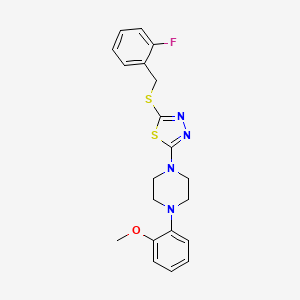
![1-(2,4-Dichlorophenyl)-2-((4-methoxy-3-methylphenyl)sulfonyl)-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine](/img/structure/B2856773.png)
![3-(benzo[d][1,3]dioxol-5-yl)-5-(1-(4-fluoro-3-methylphenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-1,2,4-oxadiazole](/img/structure/B2856774.png)
![4-[1-(4-Methoxybutyl)-2-(3-methoxyphenyl)-4-oxoazetidin-3-yl]oxybenzonitrile](/img/structure/B2856775.png)
![3-ethoxy-6-[4-(4-methoxybenzoyl)piperazin-1-yl]pyridazine](/img/structure/B2856776.png)
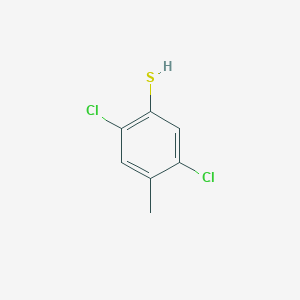
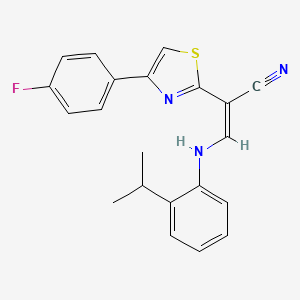
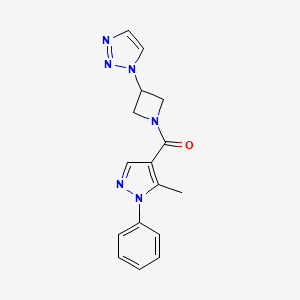
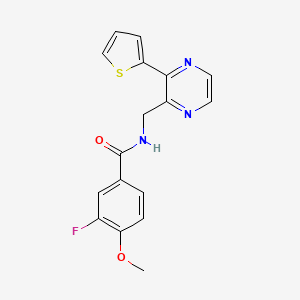
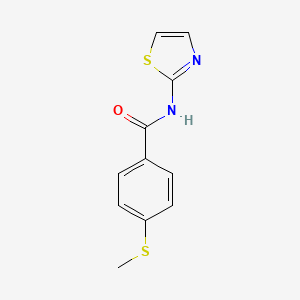
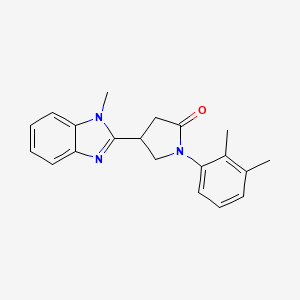
![N-[2-methyl-5-[4-[(E)-2-phenylethenyl]sulfonylpiperazine-1-carbonyl]phenyl]furan-2-carboxamide](/img/structure/B2856785.png)
![N-(1-{3-cyclobutyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)-5-fluoro-N-methylpyrimidin-2-amine](/img/structure/B2856787.png)
